[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a synthetic compound that combines an indole moiety with a pyridine derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The indole structure is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Pyridine Moiety: The pyridine ring is synthesized separately, often starting from 2-methylpyridine, which can be functionalized to introduce a suitable leaving group for subsequent reactions.
Formation of the Dihydrochloride Salt: The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.
Substitution: Both the indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets. The indole moiety is known for its role in neurotransmitter activity, while the pyridine ring can interact with various enzymes and receptors .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The combination of indole and pyridine structures can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties .
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific electronic characteristics .
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring can bind to nicotinic acetylcholine receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.
Nicotinamide: A pyridine derivative with significant biological activity, used in the treatment of various conditions.
Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological processes.
Uniqueness
What sets [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride apart is the combination of the indole and pyridine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development in various fields .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-5-4-6-15(20-13)12-18-10-9-14-11-19-17-8-3-2-7-16(14)17;;/h2-8,11,18-19H,9-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFYUWWGGWTANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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